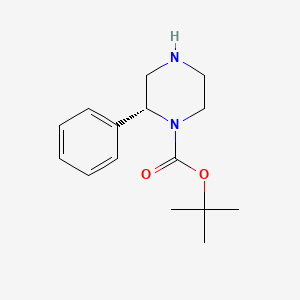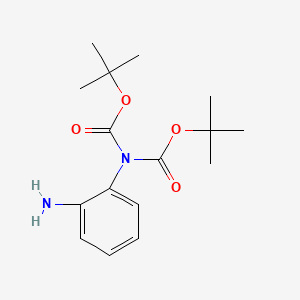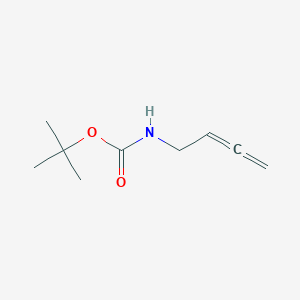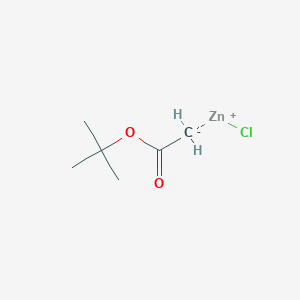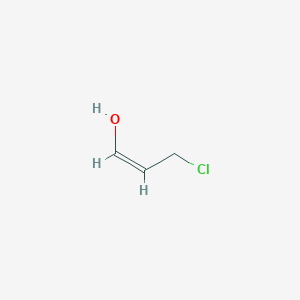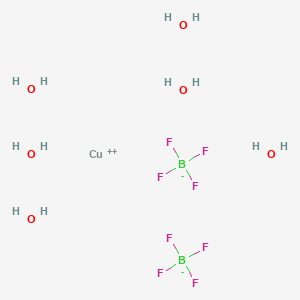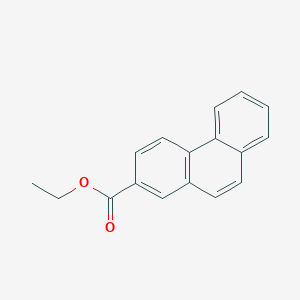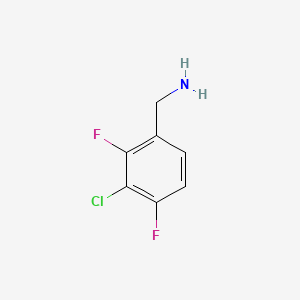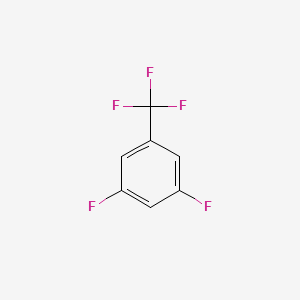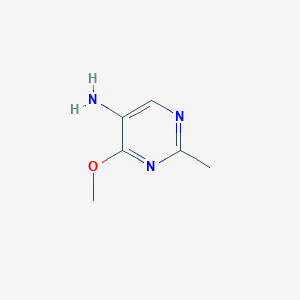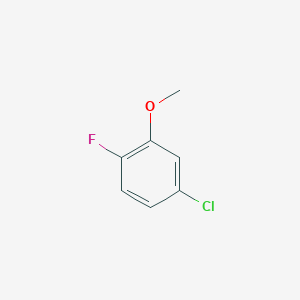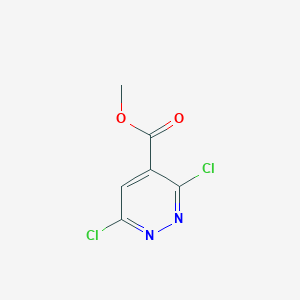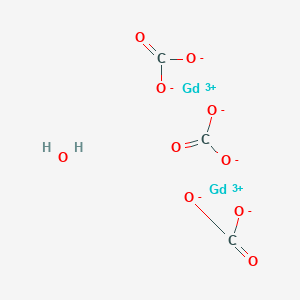
Gadolinium(III) carbonate hydrate
概要
説明
Gadolinium(III) carbonate hydrate is used for making optical glass and as a dopant for Gadolinium Yttrium Garnets, which have microwave applications . It is also used for making phosphors for color TV tubes and energy-saving lamps . It is used as an intravenous MRI contrast agent to enhance images in medical magnetic resonance imaging .
Molecular Structure Analysis
The molecular formula of Gadolinium(III) carbonate hydrate is C3Gd2O9 . The InChI Key is RQXZRSYWGRRGCD-UHFFFAOYSA-H . The SMILES string representation is [Gd+3]. [Gd+3]. [O-]C ( [O-])=O. [O-]C ( [O-])=O. [O-]C ( [O-])=O .Chemical Reactions Analysis
The thermal decomposition of Gadolinium(III) carbonate hydrate has been studied by thermogravimetry (TG), differential thermal analysis (DTA), evolved gas analysis (EGA), infrared absorption spectrometry, and X-ray diffraction analysis .Physical And Chemical Properties Analysis
Gadolinium(III) carbonate hydrate is a powder . It is insoluble in water . The molecular weight is 494.53 (anhydrous basis) .科学的研究の応用
MRI Contrast Agents
Enhancing MRI Sensitivity : Gadolinium(III) complexes, including Gadolinium(III) carbonate hydrate, are used in MRI to increase contrast by selectively relaxing nearby water molecules. Strategies to improve their sensitivity (relaxivity) have been studied for better molecular target detection (Caravan, 2006).
Gadolinium Chemistry and Stability : Research has focused on the basic solution chemistry of gadolinium(III), essential for understanding its role in MRI contrast agents. This includes insights into chelation chemistry, water hydration numbers, and differences between thermodynamic and kinetic stability, which influence its in vivo toxicity (Sherry, Caravan, Lenkinski, 2009).
Novel Gadolinium-Based Agents : New gadolinium-based agents with larger relaxivity values are being developed. For example, a gadolinium(III) complex based on the thymine nucleobase has been synthesized, which shows potential for enhanced MRI imaging due to its high relaxivity values (Orts-Arroyo et al., 2021).
Design Strategies for Stability : There is ongoing research to design ligands that enhance the stability of gadolinium-based MRI contrast agents without compromising their relaxivity. This is crucial for minimizing potential toxicity and enhancing clinical applications (Clough et al., 2019).
Material Science and Other Applications
Gadolinium in Extended Inorganic Materials : Gadolinium is being studied in the context of new inorganic materials. For example, two new materials based on gadolinium with interesting photoluminescent and paramagnetic properties have been reported, which could have applications in chemical sensing or magnetic materials (Rogow et al., 2009).
Gadolinium Oxide in Cement Hydration : Gadolinium oxide, a related compound, has been studied for its influence on cement hydration and technical properties, particularly for neutron radiation shielding purposes. This research might have implications for gadolinium(III) carbonate hydrate in similar applications (Piotrowski et al., 2019).
Nanoparticle Development : Gadolinium carbonate hollow nanospheres have been developed for drug transport and magnetothermally-induced drug release. These nanospheres demonstrate potential for multimodal imaging and therapeutic applications (Jung-König et al., 2017).
Safety And Hazards
Gadolinium(III) carbonate hydrate is not combustible . It should not be released into the environment . Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
将来の方向性
Gadolinium(III) carbonate hydrate has potential applications in the field of medical imaging, particularly as a contrast agent in MRI scans . Its use in making optical glass and as a dopant for Gadolinium Yttrium Garnets, which have microwave applications, also suggests potential future directions in these areas .
特性
IUPAC Name |
gadolinium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Gd.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFVHNBWNHETM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Gd2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583742 | |
| Record name | Gadolinium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium(III) carbonate hydrate | |
CAS RN |
38245-36-2 | |
| Record name | Gadolinium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



